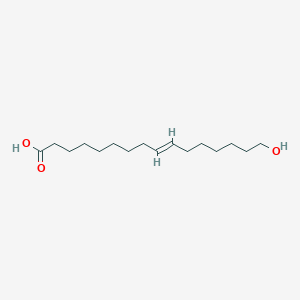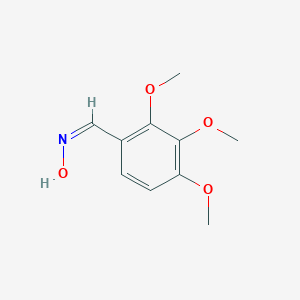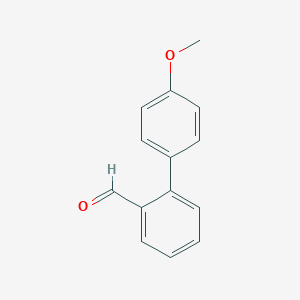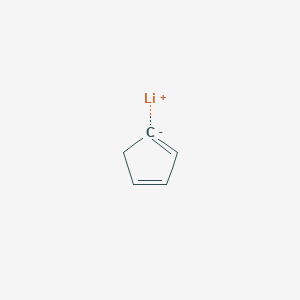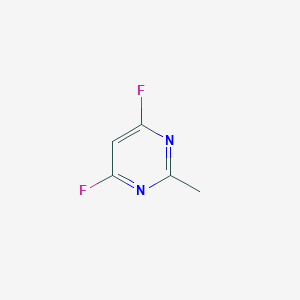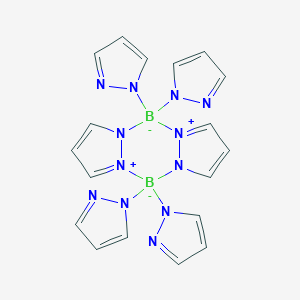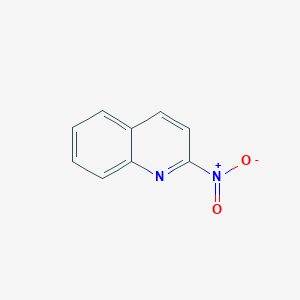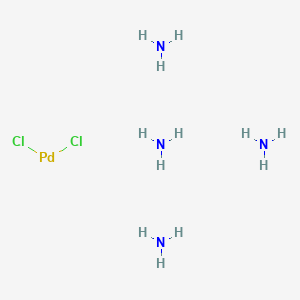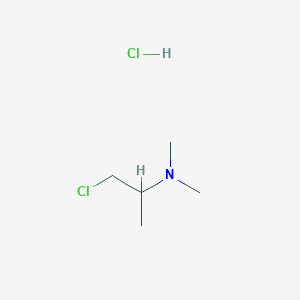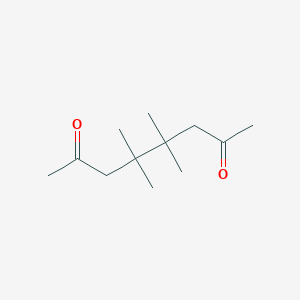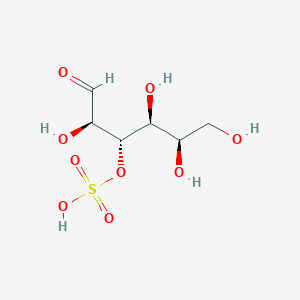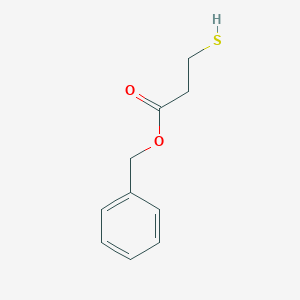
Benzyl 3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-sulfanylpropanoate is a chemical compound with the molecular formula C10H12O2S. It is also known as 3-(benzyloxy)-3-oxopropanethioate or benzyl β-oxo-β-(phenylthio) propionate. Benzyl 3-sulfanylpropanoate is a colorless liquid with a strong odor and is widely used in the chemical industry.
Mécanisme D'action
The mechanism of action of benzyl 3-sulfanylpropanoate is not well understood. However, it is believed to act as a thioesterase inhibitor, which can lead to the accumulation of acyl-CoA thioesters in cells. This, in turn, can lead to the disruption of cellular metabolism and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Benzyl 3-sulfanylpropanoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzyl 3-sulfanylpropanoate in lab experiments include its availability, low cost, and ease of synthesis. However, it also has some limitations, including its strong odor and potential toxicity.
Orientations Futures
There are several future directions for research involving benzyl 3-sulfanylpropanoate. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its mechanism of action and its effects on cellular metabolism could lead to a better understanding of the role of thioesters in cellular processes.
Méthodes De Synthèse
The synthesis of benzyl 3-sulfanylpropanoate involves the reaction of benzyl bromide with potassium thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Benzyl 3-sulfanylpropanoate has several applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of thioesters and other sulfur-containing compounds.
Propriétés
Numéro CAS |
16850-00-3 |
|---|---|
Nom du produit |
Benzyl 3-sulfanylpropanoate |
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
benzyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c11-10(6-7-13)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
Clé InChI |
DFMOIQHWZVGRSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCS |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCS |
Synonymes |
3-Mercaptopropionic acid benzyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



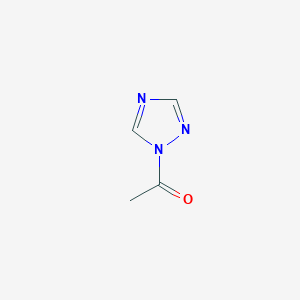
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
